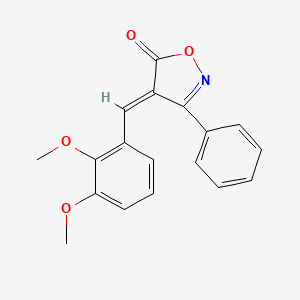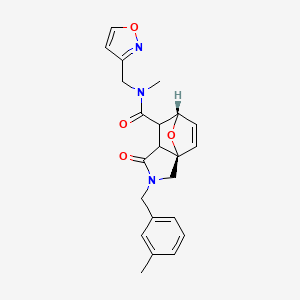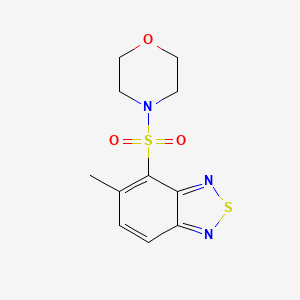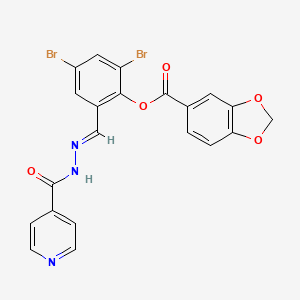
4-(2,3-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound is synthesized through reactions involving arylidene-isoxazolone structures, as demonstrated by Brancatelli et al. (2011) who prepared and characterized similar compounds, highlighting the effect of π-donor methoxy substituents on the proton affinity of the nitrogen atom and providing insights into the synthesis process and configurations of such compounds (Brancatelli et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, including analyses through single-crystal X-ray diffraction and theoretical studies using density functional theory (DFT) methods, which confirm the optimized geometry and elucidate the structural details of these molecules (Brancatelli et al., 2011).
Chemical Reactions and Properties
Palladium-catalyzed insertion reactions have been utilized for the construction of 4-aminomethylidene isoxazolone derivatives, showcasing a method to retain the ring structure while involving only the C-H bond of the methylene group, which contributes to the synthesis of various isoxazolone derivatives (Zhu et al., 2019).
Physical Properties Analysis
The physical properties of isoxazolone derivatives, including their spectroscopic properties, have been studied, with compounds exhibiting weak intramolecular hydrogen bonds and π–π stacking, contributing to their stability and structural integrity (Hu & Chen, 2015).
Wissenschaftliche Forschungsanwendungen
Crystallographic and Theoretical Studies
Isoxazolone compounds, including those related to 4-(2,3-dimethoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, have been characterized using crystallographic and theoretical studies. For instance, studies on similar arylidene-isoxazolone compounds have provided insights into their molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps, aiding in understanding their structural properties (Brancatelli et al., 2011).
Nonlinear Optical (NLO) Crystals
Research has been conducted on nonlinear optical crystals based on the isoxazolone moiety, demonstrating their significant second-harmonic generation intensities. This indicates potential applications in optical technologies (Zhang et al., 2015).
Antitumor Evaluation
Isoxazolone derivatives have been synthesized and evaluated for potential antitumor properties. For instance, isoxazolo[5,4-b]pyridines and related compounds have been examined for their antitumor activity, indicating their potential use in cancer treatment (Hamama et al., 2012).
Agricultural Applications
Studies have explored the effects of isoxazolone compounds on the growth and development of agricultural crops, such as wheat seedlings. This research can contribute to the development of agrochemicals that influence plant growth (Smirnov et al., 2022).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of isoxazolone derivatives, highlighting their chemical properties and potential applications in various fields. For example, research on (Z)-4-(2-Methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one provides insights into its structure and spectroscopic properties (Hu & Chen, 2015).
Antimicrobial and Antiviral Activities
Isoxazolone derivatives have shown potential in antimicrobial and antiviral activities. For instance, certain analogues have demonstrated promising anti-HIV activity in vitro (Ali et al., 2011).
Eigenschaften
IUPAC Name |
(4E)-4-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-15-10-6-9-13(17(15)22-2)11-14-16(19-23-18(14)20)12-7-4-3-5-8-12/h3-11H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFGDIGTMVGHD-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(2,3-dimethoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)
![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)

![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)
![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)

![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)
![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)
